molecular formula C9H9N B158340 5-Methylindolizine CAS No. 1761-19-9

5-Methylindolizine

Cat. No. B158340
CAS RN: 1761-19-9
M. Wt: 131.17 g/mol
InChI Key: MONMJBWWGLAKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylindolizine is a heterocyclic compound that is commonly found in various natural sources. It is a bicyclic nitrogen-containing molecule that has been widely studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

5-Methylindolizine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a neuroprotective agent. In addition, 5-Methylindolizine has been shown to have potential as a scaffold for the development of new drugs.

Mechanism Of Action

The mechanism of action of 5-Methylindolizine is not fully understood. However, it has been shown to interact with various targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and anxiety.

Biochemical And Physiological Effects

5-Methylindolizine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antimicrobial effects against various bacteria and fungi. In addition, 5-Methylindolizine has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Methylindolizine in lab experiments include its high purity and yield, as well as its potential as a scaffold for the development of new drugs. However, one limitation of using 5-Methylindolizine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 5-Methylindolizine. One direction is the development of new drugs based on the scaffold of 5-Methylindolizine. Another direction is the study of its potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of 5-Methylindolizine and its potential applications in various fields of medicine.
Conclusion:
In conclusion, 5-Methylindolizine is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties, and has potential as a scaffold for the development of new drugs. Further research is needed to fully understand the mechanism of action of 5-Methylindolizine and its potential applications in various fields of medicine.

Synthesis Methods

The synthesis of 5-Methylindolizine can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amino acid or amine. Another method involves the cyclization of a 2-alkenylpyridine with a primary amine. These methods have been used to synthesize 5-Methylindolizine with high yields and purity.

properties

IUPAC Name

5-methylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-4-2-5-9-6-3-7-10(8)9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMJBWWGLAKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342569
Record name 5-Methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylindolizine

CAS RN

1761-19-9
Record name 5-Methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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